
tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and multiple functional groups including amides and esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate typically involves multiple steps, including the protection of amino groups, formation of amide bonds, and esterification. One common method involves the use of tert-butyl esters, which can be synthesized via Steglich esterification . This method is convenient due to the formation of carbocations and isobutene under the conditions employed in Fischer Esterification .
Industrial Production Methods
Industrial production of tert-butyl esters can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate include other tert-butyl esters and carbamates. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of a pyrrolidine ring and multiple functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- tert-Butyl carbamate
- tert-Butyl ester
- Benzoyloxy carbamate
Eigenschaften
Molekularformel |
C29H36N4O7 |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino] benzoate |
InChI |
InChI=1S/C29H36N4O7/c1-19(31-28(38)39-29(2,3)4)25(35)32-17-11-16-22(32)26(36)33(40-27(37)21-14-9-6-10-15-21)23(24(30)34)18-20-12-7-5-8-13-20/h5-10,12-15,19,22-23H,11,16-18H2,1-4H3,(H2,30,34)(H,31,38)/t19-,22-,23-/m0/s1 |
InChI-Schlüssel |
MJUPHTPAGYTSNP-VJBMBRPKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N([C@@H](CC2=CC=CC=C2)C(=O)N)OC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)N(C(CC2=CC=CC=C2)C(=O)N)OC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


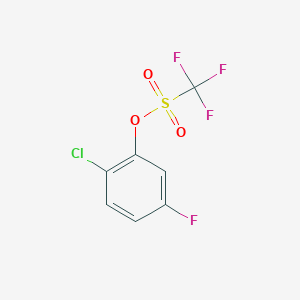
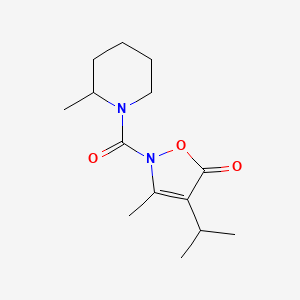
![4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine](/img/structure/B12855073.png)
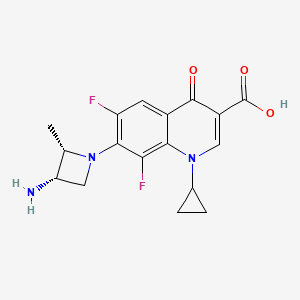
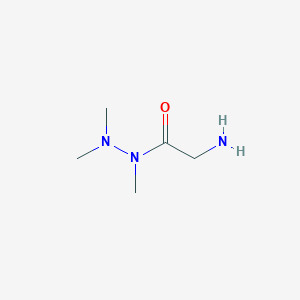
![zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12855089.png)



![(4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12855113.png)
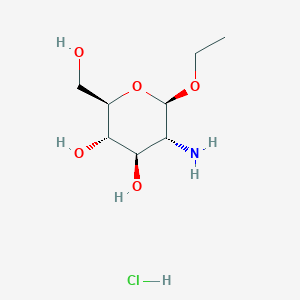
![Spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan]-8-carboxylic acid, dihydro-, ethyl ester](/img/structure/B12855142.png)
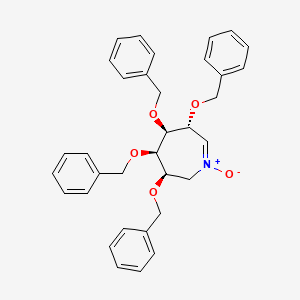
![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)
